![molecular formula C23H18FN3O4S2 B2530239 Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 1261022-24-5](/img/structure/B2530239.png)

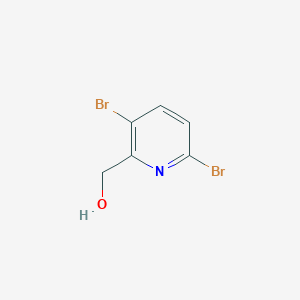

Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach utilizes 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These intermediates are used to prepare thieno[3,2-d]pyrimidine-7-carbonitriles and 4-oxo-thieno[3,2-d]pyrimidines. Additionally, unexpected thieno[3,4-b]pyridine-7-carboxamides are formed .

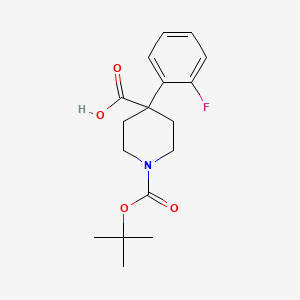

Molecular Structure Analysis

The molecular formula of Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is C~22~H~16~FNO~4~S~2~ . It contains a fused thieno[3,2-d]pyrimidine ring system and an acetyl group linked to an amino group on the benzoate moiety.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including cross-coupling reactions and cyclizations. For example, it has been employed in the cross-coupling of phenylacetylenes .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

A foundational aspect of research on this compound involves the development of synthesis techniques and understanding its chemical properties. The stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones offers a method to synthesize α-fluoro esters, demonstrating a mild new methodology for the removal of the synthetically useful sulfone moiety. This process allows for the desulfonylation of 2-fluoro-2-(pyrimidin-2-ylsulfonyl)alkanoates to give 2-fluoroalkanoates, which might be analogous to the synthesis pathway or chemical behavior of the compound (Wnuk, Rios, Khan, & Hsu, 1996).

Potential Applications in Heterocyclic Compound Synthesis

Research also extends to the compound's applications in synthesizing heterocyclic compounds, which are essential in drug development and material science. For instance, the reaction of ethyl 2,2-dihydropoly(per)fluoroalkanoate with N-phenacyl benzimidazole bromide in DMF yields pyrrolo[1,2-a]quinoxaline derivatives, suggesting that ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate could similarly participate in complex reactions to form biologically active heterocycles (Xue-chun Zhang & Wei‐yuan Huang, 1997).

Role in Asymmetric Synthesis and Alkaloid Synthesis

The compound's potential utility in asymmetric synthesis is underscored by research on related chemical structures. The asymmetric intramolecular Michael reaction of acyclic compounds to obtain pyrrolidine and piperidine derivatives, which are chiral building blocks for alkaloid synthesis, indicates a broader context where similar compounds, including this compound, could be used to achieve enantioselective synthesis (Hirai, Terada, Yamazaki, & Momose, 1992).

properties

IUPAC Name |

ethyl 2-[[2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O4S2/c1-2-31-22(30)14-7-3-5-9-16(14)25-19(28)13-33-23-26-17-11-12-32-20(17)21(29)27(23)18-10-6-4-8-15(18)24/h3-12H,2,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJFWOPINUELOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2530159.png)

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)

![1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2530166.png)

![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2530167.png)

![N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2530169.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2530175.png)